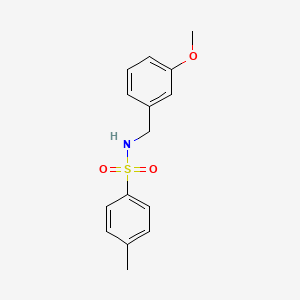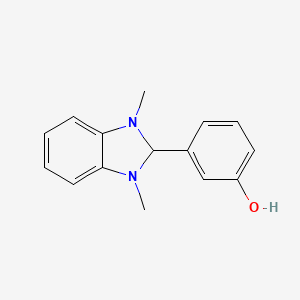
3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one, also known as DNMCH, is a chemical compound that belongs to the family of coumarin derivatives. It has been widely used in scientific research for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one involves the inhibition of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. It also modulates the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.
Biochemical and Physiological Effects:
3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in cells. 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been reported to improve glucose metabolism and insulin sensitivity in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one in lab experiments is its high purity and stability. It can be easily synthesized and purified using standard laboratory techniques. However, one of the limitations is that it has low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one is not fully understood, which may hinder its clinical development.
Zukünftige Richtungen
There are several future directions for the research on 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one. One of the areas of interest is its potential use in combination therapy with other anti-cancer agents. It has been shown to enhance the anti-tumor activity of certain chemotherapeutic drugs. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been reported to improve cognitive function in animal models of Alzheimer's disease. Further research is needed to elucidate the mechanism of action of 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one and its potential therapeutic applications in various diseases.
Conclusion:
3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one is a promising compound with potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its anti-tumor, anti-inflammatory, and neuroprotective properties. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis of 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one involves the condensation reaction of 4-methylcoumarin with 1-naphthol in the presence of a strong acid catalyst such as sulfuric acid. The resulting product is then treated with methyl iodide to obtain 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one. The purity of 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one can be determined by HPLC analysis.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
3,4-dimethyl-7-(naphthalen-1-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-14-15(2)22(23)25-21-12-18(10-11-19(14)21)24-13-17-8-5-7-16-6-3-4-9-20(16)17/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOIPIZQAFWAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-7-(naphthalen-1-ylmethoxy)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)




![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)


![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)

![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)